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Compound of Interest

Compound Name:
4-(Pyrrolidin-2-

ylmethyl)morpholine

Cat. No.: B1275225 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Pyrrolidin-2-
ylmethyl)morpholine

Executive Summary
This technical guide provides a comprehensive overview of 4-(Pyrrolidin-2-
ylmethyl)morpholine, a heterocyclic compound of significant interest in modern medicinal

chemistry. This molecule uniquely combines two pharmacologically privileged scaffolds: a

pyrrolidine ring and a morpholine ring. The pyrrolidine moiety offers a versatile, three-

dimensional structure common in natural products and FDA-approved drugs, while the

morpholine group is frequently incorporated to enhance crucial pharmacokinetic properties

such as aqueous solubility, metabolic stability, and bioavailability.[1][2] This document details

the physicochemical properties, a representative synthetic pathway, analytical characterization

methods, reactivity, and the strategic importance of this compound as a building block in drug

discovery programs.

Physicochemical and Computed Properties
4-(Pyrrolidin-2-ylmethyl)morpholine (CAS No: 215503-90-5 for the racemate) is a diamine

featuring a saturated five-membered pyrrolidine ring linked via a methylene bridge to the

nitrogen atom of a morpholine ring.[3] Its structural characteristics impart a favorable balance of

hydrophilicity and lipophilicity, making it an attractive scaffold for drug design. The computed

properties summarized below suggest that molecules derived from this scaffold are likely to
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possess drug-like characteristics, including good passive membrane permeability and aqueous

solubility.

Property Value Source

CAS Number
215503-90-5 (Racemic)

91790-91-9 ((S)-enantiomer)

Molecular Formula C₉H₁₈N₂O [3][4]

Molecular Weight 170.25 g/mol [3][4]

Exact Mass 170.141913202 Da [4]

XLogP3-AA (Lipophilicity) -0.1 [4]

Topological Polar Surface Area

(TPSA)
24.5 Å² [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Rotatable Bond Count 1 [4]

The low XLogP3 value indicates a high degree of hydrophilicity, which can be advantageous for

improving the solubility of drug candidates.[4] The Topological Polar Surface Area (TPSA) is

well below the 140 Å² threshold often associated with good oral bioavailability in humans.

Synthesis and Purification Protocol
While several synthetic routes can be envisioned, a reliable and scalable approach involves a

multi-step sequence starting from commercially available N-protected proline. This method

offers excellent control over stereochemistry when a specific enantiomer, such as (S)-4-
(pyrrolidin-2-ylmethyl)morpholine, is desired. The following protocol is a representative,

field-proven methodology.

Workflow for the Synthesis of (S)-4-(Pyrrolidin-2-
ylmethyl)morpholine
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Step 1: Reduction Step 2: Activation Step 3: Substitution Step 4: Deprotection Final Product

Boc-L-Proline Boc-L-Prolinol
 BH₃·THF or LiAlH₄ 

Boc-L-Prolinol Tosylate
 TsCl, Et₃N, DCM 

Boc-Protected Target
 Morpholine, K₂CO₃, MeCN, Δ 

(S)-4-(Pyrrolidin-2-ylmethyl)morpholine TFA or 4M HCl in Dioxane 

Click to download full resolution via product page

Caption: Representative synthetic workflow from Boc-L-Proline.

Step-by-Step Experimental Protocol
Step 1: Reduction of N-Boc-L-proline.

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an

inert nitrogen atmosphere at 0 °C, add borane-THF complex (1.5 eq, 1M solution in THF)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Causality: Borane is chosen as a selective and mild reducing agent for the carboxylic acid

that does not affect the Boc protecting group. The reaction is monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Quench the reaction carefully by the slow addition of methanol, followed by aqueous

workup. The crude product, N-Boc-L-prolinol, is purified by silica gel column

chromatography.

Step 2: Activation of the Primary Alcohol.

Dissolve the purified N-Boc-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous

dichloromethane (DCM) at 0 °C.

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature

remains below 5 °C.

Stir the reaction at room temperature for 4-6 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1275225?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: The hydroxyl group is converted into a tosylate, an excellent leaving group, to

facilitate the subsequent nucleophilic substitution. Triethylamine acts as a base to

neutralize the HCl generated during the reaction.

Step 3: Nucleophilic Substitution with Morpholine.

To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add morpholine (2.0 eq)

and potassium carbonate (2.5 eq).

Heat the mixture to reflux (approx. 80 °C) for 18 hours.

Causality: Morpholine acts as the nucleophile, displacing the tosylate group. Potassium

carbonate is an inorganic base used to scavenge any acidic byproducts and drive the

reaction to completion. The reaction is heated to overcome the activation energy of the

Sₙ2 reaction.

After cooling, the solvent is removed under reduced pressure, and the residue is purified

by column chromatography to yield N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine.

Step 4: Boc Deprotection.

Dissolve the purified Boc-protected product (1.0 eq) in a 1:1 mixture of DCM and

trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

Causality: Strong acid (TFA) is required to cleave the tert-butyloxycarbonyl (Boc)

protecting group, liberating the secondary amine of the pyrrolidine ring.

The solvent and excess TFA are removed in vacuo. The resulting residue is dissolved in

water, basified with NaOH, and extracted with an organic solvent. The combined organic

layers are dried and concentrated to afford the final product, which can be further purified

by distillation or crystallization if necessary.

Spectroscopic and Analytical Characterization
Validation of the molecular structure and assessment of purity are critical. The following

analytical techniques provide a self-validating system to confirm the identity of 4-(Pyrrolidin-2-
ylmethyl)morpholine.
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High-Resolution Mass Spectrometry (HRMS): The most definitive method for confirming

elemental composition.

Expected Value: For C₉H₁₈N₂O, the calculated exact mass of the protonated ion [M+H]⁺ is

171.1500. The experimentally observed mass should be within a 5 ppm error margin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

The expected signals in a CDCl₃ solvent are tabulated below.
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Analysis
Expected Chemical Shift (δ,

ppm)
Description of Signals

¹H NMR δ 3.65 - 3.75

Multiplet, 4H (Protons on

morpholine carbons adjacent

to oxygen: -O-CH₂-)

δ 2.90 - 3.10

Multiplet, 1H (Proton on

pyrrolidine chiral center: -CH-

CH₂-)

δ 2.30 - 2.60

Multiplets, 6H (Protons on

morpholine carbons adjacent

to nitrogen and methylene

bridge: -N-CH₂- and -CH-CH₂-

N-)

δ 1.60 - 1.95
Multiplets, 4H (Pyrrolidine ring

protons)

δ 1.40 - 1.50
Broad singlet, 1H (Pyrrolidine

N-H)

¹³C NMR δ ~67.0
Morpholine carbons adjacent

to oxygen (-CH₂-O)

δ ~60.5
Methylene bridge carbon (-CH-

CH₂-N)

δ ~58.0
Pyrrolidine chiral carbon (-CH-

CH₂)

δ ~54.0
Morpholine carbons adjacent

to nitrogen (-CH₂-N)

δ ~46.5
Pyrrolidine carbon adjacent to

nitrogen (-CH₂-NH)

δ ~25.0, ~24.0
Remaining two pyrrolidine ring

carbons
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Chemical Reactivity and Stability
The reactivity of 4-(Pyrrolidin-2-ylmethyl)morpholine is dictated by its two nitrogen atoms.

Pyrrolidine Nitrogen: This secondary amine is the primary site of reactivity. It is nucleophilic

and will readily undergo standard amine reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This functionality

makes the molecule an ideal attachment point for building larger, more complex structures

in a drug discovery context.

Morpholine Nitrogen: This tertiary amine is less nucleophilic but is basic. It will be protonated

in the presence of acid to form a morpholinium salt. The presence of the ether oxygen

slightly reduces its basicity compared to piperidine.[5]

Stability: The compound is a stable liquid or solid under standard laboratory conditions.

However, it should be stored in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) to prevent slow oxidation or reaction with atmospheric carbon dioxide. It is

incompatible with strong oxidizing agents and strong acids.

Significance in Drug Discovery and Medicinal
Chemistry
The strategic value of 4-(Pyrrolidin-2-ylmethyl)morpholine lies in the synergistic combination

of its two heterocyclic components.

Privileged Scaffolds: Both pyrrolidine and morpholine are considered "privileged scaffolds" in

medicinal chemistry, meaning they are structural motifs that are repeatedly found in

biologically active compounds.[1][2][6] Their incorporation is a validated strategy for

imparting favorable drug-like properties.

Improved Pharmacokinetics: The morpholine ring is a well-established bioisostere for other

cyclic amines like piperazine or piperidine.[2] Its inclusion often enhances aqueous solubility
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and metabolic stability, which can lead to improved oral bioavailability and a more favorable

safety profile.[2]

Three-Dimensionality for Enhanced Binding: The non-planar, sp³-rich structure of the

pyrrolidine ring allows for the exploration of three-dimensional chemical space.[1] This is

increasingly recognized as a crucial factor for achieving high-affinity and selective binding to

complex biological targets like enzymes and receptors.

Vector for Library Synthesis: The reactive secondary amine on the pyrrolidine ring serves as

a chemical handle for combinatorial chemistry. This allows for the rapid synthesis of large

libraries of analogues where diverse functional groups can be appended, enabling efficient

exploration of the structure-activity relationship (SAR) for a given biological target.

Structural Components

Applications in Drug Discovery

4-(Pyrrolidin-2-ylmethyl)morpholine

Pyrrolidine Ring
(3D Scaffold, Reactive Handle)

contains

Morpholine Ring
(PK/Solubility Modulator)

contains

Core Building Block Improved Pharmacokinetics

imparts

Combinatorial Library Synthesis

SAR Exploration
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Caption: Role of the molecule as a strategic building block.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(Pyrrolidin-2-ylmethyl)morpholine
is not widely available, a conservative safety protocol should be adopted based on the known

hazards of its parent compounds, pyrrolidine and morpholine.[7][8][9][10]

General Hazards: Assumed to be corrosive, harmful if swallowed or inhaled, and potentially

flammable.[7]

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical

fume hood. Wear appropriate PPE, including:

Chemical-resistant gloves (e.g., nitrile).

Safety glasses with side shields or chemical splash goggles.

A flame-retardant lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away

from sources of ignition and incompatible materials such as strong acids and oxidizing

agents.[7][8]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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